An In-depth Technical Guide to cis-2-Butene-1,4-diol: Chemical Properties and Structure
An In-depth Technical Guide to cis-2-Butene-1,4-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of cis-2-butene-1,4-diol (B44940). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile chemical intermediate.
Chemical Structure and Identification
cis-2-Butene-1,4-diol, with the IUPAC name (2Z)-but-2-ene-1,4-diol, is an organic compound featuring a four-carbon chain with a cis-configured double bond between the second and third carbon atoms and hydroxyl groups at positions 1 and 4.[1] This specific stereochemistry imparts unique reactivity and physical properties to the molecule.
Table 1: Chemical Identifiers for cis-2-Butene-1,4-diol
| Identifier | Value |
| IUPAC Name | (2Z)-but-2-ene-1,4-diol[2] |
| CAS Number | 6117-80-2[2] |
| Molecular Formula | C₄H₈O₂[2] |
| SMILES | O/C=C\CO[2] |
| InChI | InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-[2] |
| InChIKey | ORTVZLZNOYNASJ-UPHRSURJSA-N[2] |
| EC Number | 228-085-1[2] |
| PubChem CID | 643790[3] |
Physicochemical Properties
cis-2-Butene-1,4-diol is a clear, colorless to light yellow, odorless liquid at room temperature.[4][5] It is very soluble in water, ethanol, and acetone.[2]
Table 2: Physicochemical Properties of cis-2-Butene-1,4-diol
| Property | Value | Reference |
| Molecular Weight | 88.11 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [4][5] |
| Density | 1.072 g/mL at 20 °C | |
| Melting Point | 7 °C | [2] |
| Boiling Point | 141–149 °C | [2] |
| Flash Point | 128 °C (closed cup) | [2] |
| Refractive Index (n20/D) | 1.477–1.480 | [6] |
| Solubility | Very soluble in water, ethanol, acetone | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of cis-2-butene-1,4-diol. The cis configuration can be confirmed by ¹H NMR, where the coupling constant (J) between the olefinic protons is typically around 10–12 Hz.[6]
Table 3: NMR Spectroscopic Data for cis-2-Butene-1,4-diol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | ~5.6 | Triplet | ~11 | -CH=CH- |
| ~4.1 | Doublet | ~5 | -CH₂-OH | |
| Variable | Singlet (broad) | - | -OH | |
| ¹³C NMR | ~130 | - | - | -CH=CH- |
| ~58 | - | - | -CH₂-OH |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Chemical Reactivity and Synthesis
cis-2-Butene-1,4-diol is a key intermediate in various chemical syntheses due to the reactivity of its double bond and two primary hydroxyl groups.
Key Reactions
-
Hydrogenation : It can be hydrogenated to yield butane-1,4-diol.[7]
-
Isomerization : Under certain conditions, it can isomerize to the trans-2-butene-1,4-diol isomer.[6]
-
Cyclodehydration : The molecule can undergo cyclodehydration to form 2,5-dihydrofuran.[8]
-
Diels-Alder Reaction : The electron-rich double bond can act as a dienophile in Diels-Alder cycloadditions.
-
Esterification and Etherification : The hydroxyl groups can be readily esterified or etherified.
Role in Synthesis
-
Endosulfan (B1671282) Production : It reacts with hexachlorocyclopentadiene (B6142220) in a Diels-Alder reaction to form the intermediate endosulfan diol, which is then reacted with thionyl chloride to produce the pesticide endosulfan.[2]
-
Pharmaceutical Precursor : It serves as a building block in the synthesis of various pharmaceuticals, including the antiviral agent Oxetanocin A and Vitamin B6.[4][9]
-
Polymer Synthesis : It is used as a monomer for producing specialty polymers like unsaturated polyester (B1180765) resins and polyurethanes.
Synthesis pathway of Endosulfan from cis-2-Butene-1,4-diol.
Experimental Protocols
Synthesis of cis-2-Butene-1,4-diol via Selective Hydrogenation
The most common method for synthesizing cis-2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (B31916).[1][5] Controlling the reaction conditions is critical to prevent over-hydrogenation to butane-1,4-diol.
Protocol 1: Selective Hydrogenation using a Pd-C Catalyst [10]
-
Reactor Setup : Charge an autoclave with an aqueous solution of 2-butyne-1,4-diol and a lead-poisoned 5% Pd-C catalyst. The catalyst amount should be approximately 0.33-0.99 wt% of the total reaction mass.
-
Inerting : Purge the autoclave first with nitrogen to remove air, and then with hydrogen to replace the nitrogen.
-
Reaction Conditions : While stirring at 450-550 rpm, heat the reactor to 35-45 °C. Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure.
-
Reaction Monitoring : Allow the reaction to proceed for 60-390 minutes. The reaction progress can be monitored by sampling and analyzing for the disappearance of the starting material.
-
Work-up : Once the reaction is complete, stop the stirring and the hydrogen supply. Rapidly cool the reactor and vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation : Filter the reaction mixture to remove the catalyst and obtain the aqueous solution of cis-2-butene-1,4-diol.
Experimental workflow for the synthesis of cis-2-Butene-1,4-diol.
Purification of cis-2-Butene-1,4-diol
Industrially produced cis-2-butene-1,4-diol often contains the trans isomer as an impurity. A common purification method involves crystallization.[11]
Protocol 2: Purification by Crystallization [11]
-
Dissolution : Dissolve the crude cis-2-butene-1,4-diol (containing the trans isomer) in a suitable solvent such as acetone, methyl ethyl ketone, or tetrahydrofuran. For example, 20 kg of crude diol can be dissolved in 60 kg of acetone.
-
Cooling & Crystallization : Cool the solution to induce crystallization of the cis isomer. This can be achieved by gradually adding crushed dry ice to the stirred solution. Crystals typically begin to precipitate at around -17 °C. Continue cooling to approximately -40 to -45 °C to maximize precipitation.
-
Isolation : Separate the precipitated crystals from the solvent using a pre-cooled centrifuge or by filtration.
-
Washing : Wash the isolated crystals with a small amount of cold solvent to remove residual impurities.
-
Drying : Dry the purified crystals under vacuum to remove any remaining solvent. This process can significantly reduce the amount of trans isomer.
Biological Relevance and Applications in Drug Development
cis-2-Butene-1,4-diol is not typically a pharmacologically active agent itself but serves as a crucial precursor in the synthesis of bioactive molecules.
-
Antiviral Agents : It is a reported starting material for the synthesis of Oxetanocin A, an antiviral nucleoside analog.[4]
-
Vitamins : The compound is an intermediate in the industrial production of Vitamin B6 (pyridoxine).[5][9]
-
Metabolism : Interestingly, cis-2-butene-1,4-dial (the aldehyde analog) has been identified as a reactive microsomal metabolite of furan (B31954), a hepatocarcinogen.[12] This metabolite can form adducts with DNA, such as with 2'-deoxyguanosine (B1662781).[13] Understanding such metabolic pathways is critical in toxicology and drug development.
This guide provides foundational technical information for professionals working with cis-2-butene-1,4-diol. The provided data and protocols can serve as a starting point for further research and application in organic synthesis and medicinal chemistry.
References
- 1. arches.union.edu [arches.union.edu]
- 2. cis-Butene-1,4-diol - Wikipedia [en.wikipedia.org]
- 3. 2-Butene-1,4-diol, (2Z)- | C4H8O2 | CID 643790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 6. cis-2-Butene-1,4-Diol | High-Purity Reagent [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 11. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]
- 12. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a 2'-deoxyguanosine adduct of cis-2-butene-1,4-dial, a reactive metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
